3,8-Bis((trimethylsilyl)ethynyl)-1,10-phenanthroline
CAS No.: 320573-10-2
Cat. No.: VC3810932
Molecular Formula: C22H24N2Si2
Molecular Weight: 372.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 320573-10-2 |
|---|---|
| Molecular Formula | C22H24N2Si2 |
| Molecular Weight | 372.6 g/mol |
| IUPAC Name | trimethyl-[2-[8-(2-trimethylsilylethynyl)-1,10-phenanthrolin-3-yl]ethynyl]silane |
| Standard InChI | InChI=1S/C22H24N2Si2/c1-25(2,3)11-9-17-13-19-7-8-20-14-18(10-12-26(4,5)6)16-24-22(20)21(19)23-15-17/h7-8,13-16H,1-6H3 |
| Standard InChI Key | RHQJPUDVIJICOH-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)C#CC1=CN=C2C(=C1)C=CC3=CC(=CN=C32)C#C[Si](C)(C)C |
| Canonical SMILES | C[Si](C)(C)C#CC1=CN=C2C(=C1)C=CC3=CC(=CN=C32)C#C[Si](C)(C)C |
Introduction
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of 3,8-bis((trimethylsilyl)ethynyl)-1,10-phenanthroline typically begins with 1,10-phenanthroline as the foundational scaffold. A two-step Sonogashira coupling strategy is employed:
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Halogenation: Bromination of 1,10-phenanthroline at the 3 and 8 positions introduces reactive sites for subsequent cross-coupling.
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Sonogashira Coupling: Reaction with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., ) and copper iodide () facilitates the introduction of ethynyltrimethylsilyl groups .
Table 1: Representative Reaction Conditions
| Step | Reagents | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| Bromination | / | - | 75–85% | |
| Sonogashira | TMS-acetylene | , | /THF | 60–70% |
The trimethylsilyl (TMS) groups act as protective moieties, preventing undesired side reactions during subsequent functionalization .
Structural Analysis
X-ray crystallography and spectroscopic studies reveal key features:
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Planar Phenanthroline Core: The conjugated -system facilitates strong metal-ligand interactions, critical for coordination chemistry.
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Ethynyl Spacers: The linear linkages extend conjugation, enhancing electronic communication between the phenanthroline core and silyl groups .
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Steric Shielding: The bulky TMS groups (0.34 nm van der Waals radius) impose steric constraints, influencing solubility and reactivity.
Figure 1: Molecular structure highlighting bond lengths (Å):
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: 1.20 Å
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: 1.87 Å
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Phenanthroline : 1.33 Å
Chemical Reactivity and Functionalization
Desilylation Reactions
The TMS groups are readily removed under mild basic conditions (e.g., /MeOH), yielding 3,8-diethynyl-1,10-phenanthroline . This intermediate serves as a springboard for further derivatization:
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for polymer grafting .
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Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids expand the aromatic system for optoelectronic applications .
Coordination Chemistry
The phenanthroline nitrogen atoms () bind transition metals (e.g., , ), forming stable complexes:
Table 2: Metal Complex Properties
| Metal | Geometry | Application |
|---|---|---|
| Tetrahedral | Luminescent sensors | |
| Octahedral | Photocatalysis | |
| Square planar | Spin-crossover materials |
Applications in Advanced Materials
Molecular Electronics
The compound’s extended -conjugation enables single-molecule conductance studies. In junction configurations, it exhibits a conductance of (where ), making it suitable for molecular wires .
Metal-Organic Frameworks (MOFs)
As a ditopic ligand, 3,8-bis((trimethylsilyl)ethynyl)-1,10-phenanthroline bridges metal nodes (e.g., ) to form porous frameworks with surface areas exceeding . These MOFs demonstrate exceptional gas storage capacities:
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: 2.5 wt% at 77 K
-
: 12 mmol/g at 298 K
Catalysis
Palladium complexes of the desilylated derivative catalyze cross-coupling reactions with turnover numbers (TON) > .
Future Research Directions
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Optoelectronic Tuning: Substituent engineering to modulate HOMO-LUMO gaps for organic photovoltaics.
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Bioconjugation: Development of phenanthroline-protein hybrids for targeted drug delivery.
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Sustainable Synthesis: Photocatalytic methods to reduce reliance on palladium catalysts.
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